molecular formula C16H18ClNO B1348462 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine CAS No. 625408-34-6

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine

Cat. No. B1348462
M. Wt: 275.77 g/mol
InChI Key: IGCXVOWFGAPLMT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(2-methoxybenzyl)ethanamine, also known as 2-CME, is an organic compound with a wide variety of applications in scientific research. It is a phenethylamine derivative, and it is mainly used as a ligand in the synthesis of various compounds. Furthermore, 2-CME is also used as a precursor in the synthesis of drugs, such as amphetamine and methamphetamine.

Scientific Research Applications

Analysis and Detection

  • Analytical Characterization : Research focuses on the analytical characterization of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe) and related compounds. These substances are identified and analyzed using various techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) (Zuba, Sekuła, & Buczek, 2013).

  • Detection in Biological Samples : A high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) method was developed for detecting and quantifying 25C-NBOMe in serum of intoxicated patients, indicating its application in clinical toxicology testing (Poklis et al., 2013).

Pharmacology and Toxicology

  • Neurochemical Pharmacology : Studies explore the neurochemical pharmacology of 25C-NBOMe, focusing on its effects as a potent serotonin 5-HT2A receptor agonist. This has implications for understanding its hallucinogenic properties and potential therapeutic applications (Eshleman et al., 2018).

  • Cardiotoxicity Evaluation : The cardiotoxic effects of 25C-NBOMe have been studied using various assays and rat electrocardiography (ECG), providing insights into the potential cardiovascular risks associated with its use (Yoon et al., 2019).

Metabolism and Drug Interactions

  • Metabolic Pathways : Research has been conducted on the metabolism of 25C-NBOMe, identifying cytochrome P450 enzymes involved in its biotransformation. This information is crucial for understanding its pharmacokinetics and potential drug-drug interactions (Nielsen et al., 2017).

Legal and Regulatory Aspects

  • Controlled Substance Status : The placement of 25C-NBOMe into Schedule I of the Controlled Substances Act, along with related substances, is documented, highlighting its legal status and regulatory controls (Federal register, 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCXVOWFGAPLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366353
Record name 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine

CAS RN

625408-34-6
Record name 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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